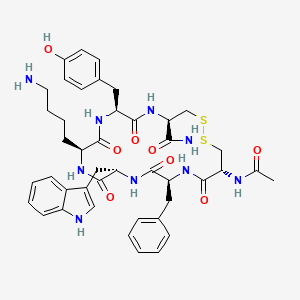

![molecular formula C72H101N23O18S2 B10846357 Ac-I[CVFQDWGHHRC]T-NH2](/img/structure/B10846357.png)

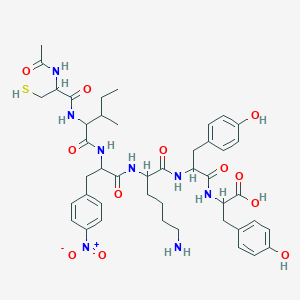

Ac-I[CVFQDWGHHRC]T-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

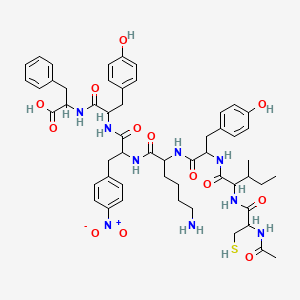

Ac-I[CVFQDWGHHRC]T-NH2 ist ein synthetisches Peptid mit einer spezifischen AminosäuresequenzEs ist bekannt für seine Fähigkeit, die Aktivierung der menschlichen Komplementkomponente C3 zu hemmen, die eine entscheidende Rolle im Immunsystem spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ac-I[CVFQDWGHHRC]T-NH2 beinhaltet die Festphasenpeptidsynthese (SPPS), ein gängiges Verfahren zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz. Die folgenden Aminosäuren werden nacheinander in einer bestimmten Reihenfolge hinzugefügt, wobei Kupplungsreagenzien verwendet werden, um Peptidbindungen zu bilden. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld folgt die Produktion von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden verwendet, um den Prozess zu rationalisieren, und fortschrittliche Reinigungsverfahren gewährleisten hohe Reinheit und Ausbeute. Die Verwendung von Schutzgruppen und optimierten Reaktionsbedingungen minimiert Nebenreaktionen und erhöht die Effizienz der Synthese.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ac-I[CVFQDWGHHRC]T-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Cysteinreste im Peptid können durch Oxidation Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wieder zu freien Thiolgruppen reduziert werden.

Substitution: Spezielle Aminosäuren in der Peptidsequenz können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) werden bei Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Disulfidbrücken-gebundene Peptide, reduzierte Peptide mit freien Thiolgruppen und Peptidanaloga mit modifizierten Sequenzen.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht wird seine Rolle bei der Hemmung der Komplementaktivierung, die wichtig für die Regulierung der Immunantwort ist.

Medizin: Wird als potenzieller therapeutischer Wirkstoff für Krankheiten erforscht, die mit einer Dysregulation des Komplementsystems einhergehen, wie z. B. Autoimmunerkrankungen und Entzündungsreaktionen.

Industrie: Wird bei der Entwicklung von diagnostischen Tests und Forschungswerkzeugen für die Untersuchung von Komplementsystem-bezogenen Signalwegen eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Komplementkomponente C3 bindet und deren Aktivierung hemmt. Diese Hemmung verhindert die Bildung des C3-Konvertase-Enzymkomplexes, der für die Aktivierung der Komplementkaskade unerlässlich ist. Durch die Blockierung dieses Weges reduziert das Peptid die Entzündungsreaktion und schützt das Gewebe vor Schäden, die durch eine übermäßige Komplementaktivierung verursacht werden .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting complement activation, which is important in immune response regulation.

Medicine: Explored as a potential therapeutic agent for diseases involving complement system dysregulation, such as autoimmune diseases and inflammatory conditions.

Industry: Utilized in the development of diagnostic assays and research tools for studying complement system-related pathways

Wirkmechanismus

Ac-I[CVFQDWGHHRC]T-NH2 exerts its effects by binding to and inhibiting the activation of complement component C3. This inhibition prevents the formation of the C3 convertase enzyme complex, which is essential for the activation of the complement cascade. By blocking this pathway, the peptide reduces the inflammatory response and protects tissues from damage caused by excessive complement activation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ac-I[CVHQDWGHHRC]T-NH2

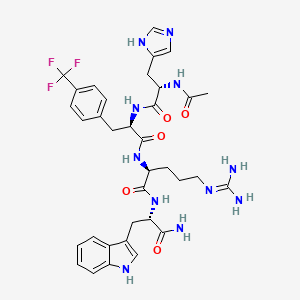

- Ac-I[CVSQDWGHHRC]T-NH2

- Ac-I[CVWQDWGWHRC]T-NH2

- Ac-I[CVYQDWGAHRC]T-NH2

Einzigartigkeit

Ac-I[CVFQDWGHHRC]T-NH2 ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz, die ihm einzigartige Bindungseigenschaften und eine hemmende Aktivität gegen die Komplementkomponente C3 verleiht. Im Vergleich zu seinen Analoga hat sich gezeigt, dass dieses Peptid eine spezifische Hemmkonzentration (IC50) von 6000 nM aufweist, was es zu einem wertvollen Werkzeug für die Untersuchung der Hemmung des Komplementsystems macht .

Eigenschaften

Molekularformel |

C72H101N23O18S2 |

|---|---|

Molekulargewicht |

1640.9 g/mol |

IUPAC-Name |

2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-28-benzyl-7-(3-carbamimidamidopropyl)-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |

InChI |

InChI=1S/C72H101N23O18S2/c1-7-36(4)58(84-38(6)97)71(113)93-53-32-115-114-31-52(69(111)95-59(37(5)96)60(74)102)92-62(104)45(18-13-21-79-72(75)76)86-66(108)50(25-42-29-78-34-83-42)89-65(107)49(24-41-28-77-33-82-41)85-55(99)30-81-61(103)48(23-40-27-80-44-17-12-11-16-43(40)44)88-67(109)51(26-56(100)101)90-63(105)46(19-20-54(73)98)87-64(106)47(22-39-14-9-8-10-15-39)91-70(112)57(35(2)3)94-68(53)110/h8-12,14-17,27-29,33-37,45-53,57-59,80,96H,7,13,18-26,30-32H2,1-6H3,(H2,73,98)(H2,74,102)(H,77,82)(H,78,83)(H,81,103)(H,84,97)(H,85,99)(H,86,108)(H,87,106)(H,88,109)(H,89,107)(H,90,105)(H,91,112)(H,92,104)(H,93,113)(H,94,110)(H,95,111)(H,100,101)(H4,75,76,79)/t36-,37+,45-,46-,47+,48-,49-,50+,51+,52-,53-,57-,58-,59-/m0/s1 |

InChI-Schlüssel |

RBQLSOPILCDKPP-IJVDDTIBSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=CC=C2)CCC(=O)N)CC(=O)O)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |

Kanonische SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=CC=C2)CCC(=O)N)CC(=O)O)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

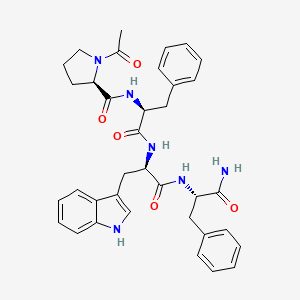

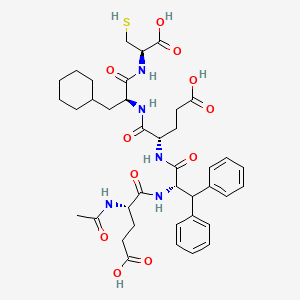

![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

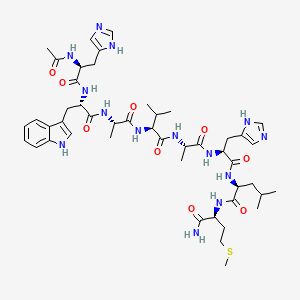

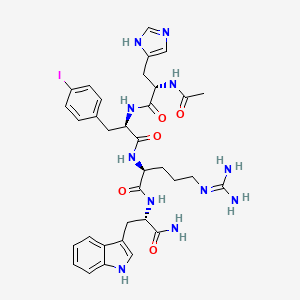

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)

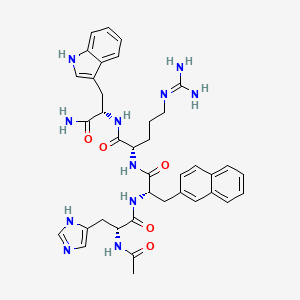

![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)